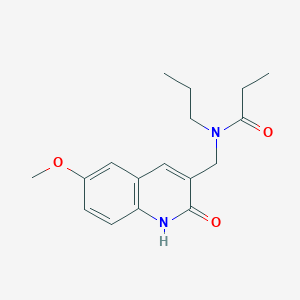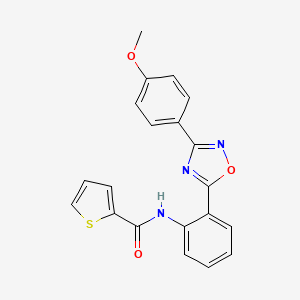
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide, also known as Deltarasin, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. Deltarasin has been shown to inhibit the prenylation of RAS proteins, which are commonly mutated in various types of cancer.
Scientific Research Applications
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. RAS proteins are frequently mutated in various types of cancer, and their prenylation is essential for their activation. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been shown to inhibit the prenylation of RAS proteins, thereby preventing their activation and proliferation of cancer cells. In addition to cancer treatment, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has also been studied for its potential use in treating cardiovascular diseases, as RAS proteins also play a role in cardiovascular function.
Mechanism of Action
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide works by inhibiting the prenylation of RAS proteins, which is essential for their activation. Prenylation involves the addition of a lipid group to the C-terminus of RAS proteins, which allows them to bind to cell membranes and activate downstream signaling pathways. By inhibiting this process, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide prevents the activation of RAS proteins and subsequently inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been shown to have significant biochemical and physiological effects in various types of cancer cells. Studies have shown that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide inhibits the proliferation of cancer cells in vitro and in vivo, and also induces apoptosis in cancer cells. In addition to its anti-cancer effects, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has also been shown to improve cardiovascular function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is its specificity for RAS proteins, which makes it a promising candidate for cancer treatment. However, one of the limitations of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is its low solubility in water, which can make it challenging to use in certain lab experiments. Additionally, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several potential future directions for research on 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide and its potential applications in other diseases beyond cancer and cardiovascular diseases. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide in humans.
Synthesis Methods
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzene with ethyl magnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with piperidine-4-carboxylic acid to form the corresponding carboxamide. The final step involves the reaction of the carboxamide with p-toluenesulfonyl chloride to form 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-17-16(19)12-7-9-18(10-8-12)24(20,21)13-5-6-14(22-2)15(11-13)23-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDWYJWPEJOBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


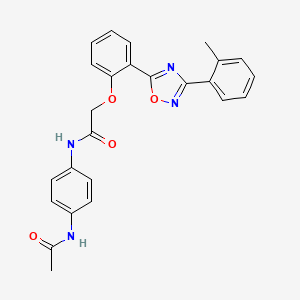

![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)
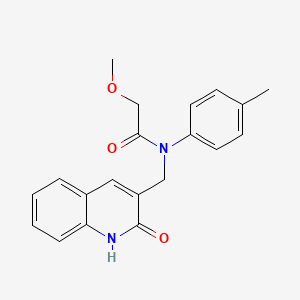
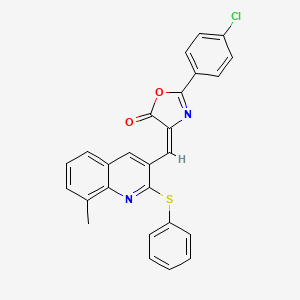

![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)


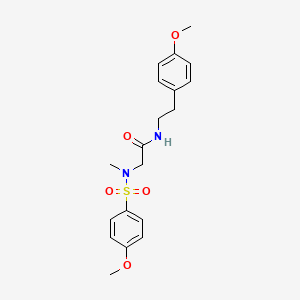
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)
